

Prc200-SS Application Notes and Protocols for In-Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Prc200-SS**, a novel triple reuptake inhibitor, in in-vivo mouse models. **Prc200-SS** simultaneously blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), making it a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders.

Mechanism of Action

Prc200-SS exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This blockade leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Data Presentation In-Vivo Efficacy in Mouse Models of Depression

The antidepressant-like effects of **Prc200-SS** have been evaluated in standard behavioral despair models in mice. Intraperitoneal (i.p.) administration of **Prc200-SS** has been shown to dose-dependently reduce immobility time in the Tail Suspension Test (TST) and the Forced Swim Test (FST), effects that are predictive of antidepressant activity.



Model	Species	Dose (mg/kg, i.p.)	Effect	Reference
Tail Suspension Test	Mouse	5	Significant decrease in immobility	[1]
Tail Suspension Test	Mouse	10	Significant decrease in immobility	[1]
Forced Swim Test	Mouse	5	Significant decrease in immobility	[1]
Forced Swim Test	Mouse	10	Significant decrease in immobility	[1]

In-Vitro Binding Affinity

Prc200-SS demonstrates high affinity for the human serotonin, norepinephrine, and dopamine transporters.

Transporter	Binding Affinity (Ki, nM)	Reference
Serotonin Transporter (SERT)	2.1	[1]
Norepinephrine Transporter (NET)	1.5	[1]
Dopamine Transporter (DAT)	61	[1]

Experimental ProtocolsPreparation of Prc200-SS for In-Vivo Administration

Materials:

• Prc200-SS powder



- Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile, distilled water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles (27-30 gauge)

Protocol:

- Calculate the required amount of Prc200-SS and vehicle. Based on the desired final
 concentration and the total volume needed for the study. For example, to prepare a 1 mg/mL
 solution, weigh 1 mg of Prc200-SS for each mL of vehicle.
- Prepare the 0.5% CMC-Na vehicle. Dissolve 0.5 g of CMC-Na in 100 mL of sterile, distilled water. Stir or vortex until fully dissolved. The solution may need to be gently heated to aid dissolution. Allow the solution to cool to room temperature before use.
- Add Prc200-SS to the vehicle. Weigh the calculated amount of Prc200-SS powder and place
 it in a sterile microcentrifuge tube. Add the appropriate volume of the 0.5% CMC-Na vehicle.
- Dissolve the compound. Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
- Administer to animals. Use a sterile syringe with an appropriate gauge needle for administration. The solution should be administered intraperitoneally (i.p.).

Intraperitoneal (i.p.) Injection in Mice

Materials:

- Prepared Prc200-SS solution
- Mouse restraint device (optional)



- Sterile syringes (1 mL) and needles (27-30 gauge)
- 70% Ethanol

Protocol:

- Restrain the mouse. Gently but firmly grasp the mouse by the scruff of the neck to immobilize its head and forelimbs. The tail can be secured between the last two fingers of the same hand.
- Position the mouse. Turn the mouse over to expose its abdomen. The head should be tilted slightly downwards.
- Locate the injection site. The injection should be made into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
- Disinfect the injection site. Wipe the area with a 70% ethanol-soaked gauze pad.
- Insert the needle. Insert the needle at a 15-20 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall.
- Aspirate. Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
- Inject the solution. Slowly and steadily inject the calculated volume of the Prc200-SS solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
- Withdraw the needle. Remove the needle smoothly and return the mouse to its cage.
- Monitor the mouse. Observe the mouse for any signs of distress or adverse reactions following the injection.

Tail Suspension Test (TST)

Materials:

Tail suspension apparatus (a horizontal bar raised above a surface)



•	Adh	esive	tane
	, (GII	COIVC	lupu

Timer

Protocol:

- Acclimatize the mice. Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
- Prepare the mouse for suspension. Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
- Suspend the mouse. Hang the mouse by the taped tail from the horizontal bar. The mouse should be suspended high enough so that it cannot touch any surfaces.
- Start the timer. Begin timing for a total of 6 minutes immediately after suspending the mouse.
- Record immobility time. An observer, blind to the treatment groups, should record the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
- Remove the mouse. At the end of the 6-minute period, gently remove the mouse from the apparatus and return it to its home cage.

Forced Swim Test (FST)

Materials:

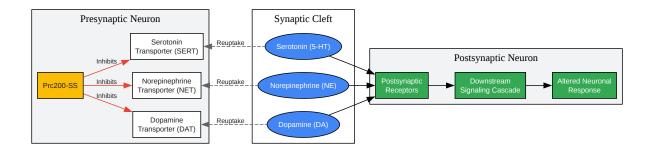
- Glass or plastic cylinder (approximately 20 cm in diameter and 40 cm high)
- Water (23-25°C)
- Timer
- Towels

Protocol:



- Acclimatize the mice. Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
- Prepare the swim cylinder. Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or hind limbs. The water temperature should be maintained at 23-25°C.
- Place the mouse in the water. Gently place the mouse into the center of the cylinder.
- Start the timer. Begin timing for a total of 6 minutes.
- Record immobility time. An observer, blind to the treatment groups, should record the total
 time the mouse remains immobile during the last 4 minutes of the 6-minute test. Immobility is
 defined as floating motionless or making only small movements necessary to keep the head
 above water.
- Remove the mouse. At the end of the 6-minute period, remove the mouse from the water, dry it with a towel, and return it to a clean, dry cage.
- Change the water. The water in the cylinder should be changed between each animal.

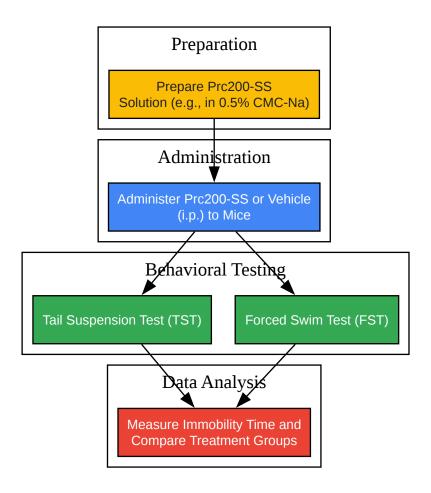
Visualization



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Caption: Prc200-SS inhibits monoamine reuptake.



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Caption: In-vivo experimental workflow.

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References

 1. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]



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